molecular formula C14H16N2O4S B3500140 6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one

6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one

Cat. No.: B3500140
M. Wt: 308.35 g/mol
InChI Key: HJPIFEZLHLTCHW-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring, with a sulfonyl group and a 4-methylpiperazin-1-yl substituent attached to it. The unique structural features of this compound make it an interesting subject of study in various fields of scientific research.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-15-6-8-16(9-7-15)21(18,19)12-3-4-13-11(10-12)2-5-14(17)20-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPIFEZLHLTCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-acetyl-4-hydroxycoumarin.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting 3-acetyl-4-hydroxycoumarin with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base, such as pyridine, to form 3-acetyl-4-(methanesulfonyl)coumarin.

    Substitution with 4-Methylpiperazine: The final step involves the substitution of the methanesulfonyl group with 4-methylpiperazine. This can be achieved by reacting 3-acetyl-4-(methanesulfonyl)coumarin with 4-methylpiperazine in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

6-(4-Methylpiperazin-1-yl)sulfonylchromen-2-one can be compared with other similar compounds, such as:

    4-(4-Methylpiperazin-1-yl)sulfonyl)aniline: This compound has a similar sulfonyl group and piperazine moiety but lacks the chromen-2-one core.

    4-Amino-5-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one: This compound has a similar piperazine moiety but a different core structure.

    Nintedanib-COOH: This compound has a similar piperazine moiety but a different core structure and is used as an anticancer agent.

The uniqueness of this compound lies in its specific combination of the chromen-2-one core with the sulfonyl and piperazine substituents, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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